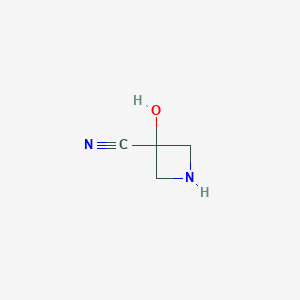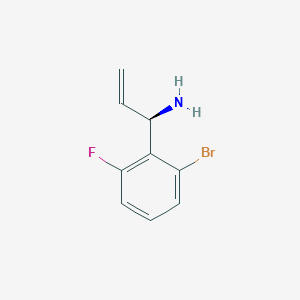
(1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a prop-2-enylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 2 and 6 positions, respectively.
Allylation: The brominated and fluorinated phenyl ring is then subjected to allylation to introduce the prop-2-enyl group.
Amination: Finally, the allylated intermediate undergoes amination to form the prop-2-enylamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination, fluorination, and amination reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents would be optimized for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to dehalogenation.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Dehalogenated products.
Substitution: Compounds with new functional groups replacing bromine or fluorine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine: Similar structure with chlorine instead of bromine.
(1R)-1-(2-Bromo-6-chlorophenyl)prop-2-enylamine: Similar structure with chlorine instead of fluorine.
Uniqueness
Substituent Effects: The presence of both bromine and fluorine atoms can influence the compound’s reactivity and interactions differently compared to similar compounds with other halogens.
Steric and Electronic Properties: The specific arrangement of substituents can affect the compound’s steric and electronic properties, leading to unique behavior in chemical reactions and applications.
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m1/s1 |
InChI Key |
GIRFHSXPJYEJAM-MRVPVSSYSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C=CC=C1Br)F)N |
Canonical SMILES |
C=CC(C1=C(C=CC=C1Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



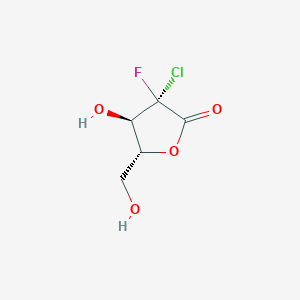
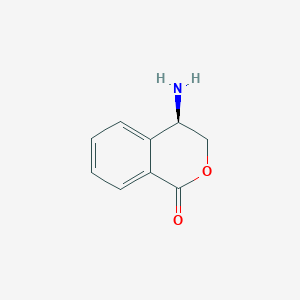
![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)
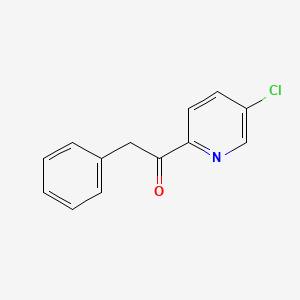
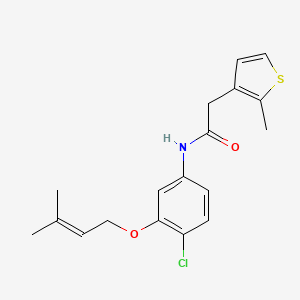
![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)
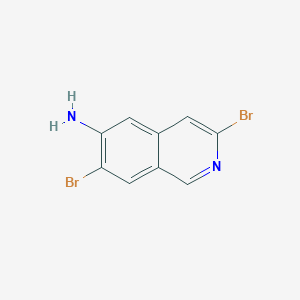

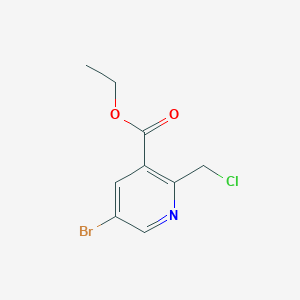
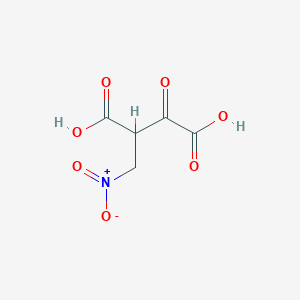
![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)

